REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[C:12]([CH3:13])=[C:11]2[C:6]([C:7](=[O:35])[C:8]([C:30]([O:32]CC)=[O:31])=[CH:9][N:10]2[C:14]2[CH:19]=[C:18]([NH:20]C(OC(C)(C)C)=O)[C:17]([F:28])=[CH:16][C:15]=2[F:29])=[CH:5][C:4]=1[F:36]>O>[NH2:2][C:3]1[C:12]([CH3:13])=[C:11]2[C:6]([C:7](=[O:35])[C:8]([C:30]([OH:32])=[O:31])=[CH:9][N:10]2[C:14]2[CH:19]=[C:18]([NH2:20])[C:17]([F:28])=[CH:16][C:15]=2[F:29])=[CH:5][C:4]=1[F:36]
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Name
|
|
Quantity
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2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
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ethyl 7-amino-1-(5-tert-butoxycarbonylamino-2,4-difluorophenyl)-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Quantity
|
170 mg
|
Type
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reactant
|
Smiles
|
NC1=C(C=C2C(C(=CN(C2=C1C)C1=C(C=C(C(=C1)NC(=O)OC(C)(C)C)F)F)C(=O)OCC)=O)F
|
Name
|
|
Quantity
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2 mL
|
Type
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solvent
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Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 5 hours
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Duration
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5 h
|
Type
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FILTRATION
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Details
|
Solids deposited were collected by filtration
|
Type
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WASH
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Details
|
washed successively with water, ethanol and diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C2C(C(=CN(C2=C1C)C1=C(C=C(C(=C1)N)F)F)C(=O)O)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 68 mg | |
YIELD: CALCULATEDPERCENTYIELD | 54.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |